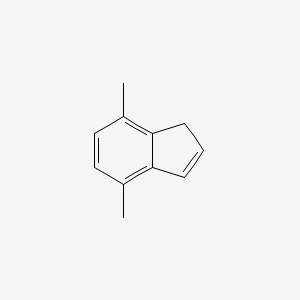
4,7-Dimethyl-1H-indene
Übersicht
Beschreibung
“4,7-Dimethyl-1H-indene” is a chemical compound with the molecular formula C11H12 . It has a molecular weight of 144.2130 . The IUPAC Standard InChI for this compound is InChI=1S/C11H12/c1-8-6-7-9(2)11-5-3-4-10(8)11/h3-4,6-7H,5H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “4,7-Dimethyl-1H-indene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Heterocycles
4,7-Dimethyl-1H-indene: serves as a precursor in the synthesis of bioactive heterocycles. These heterocycles are significant in medicinal chemistry due to their biological and optical properties. They are structurally related to indoles and indolizines, which are known for their diverse biological properties .
Material Science Applications
In material science, 4,7-Dimethyl-1H-indene can be utilized to create novel polymeric materials. Its structure allows for the development of polymers with specific characteristics, such as increased thermal stability or unique electronic properties .
Chemical Synthesis
This compound is used in chemical synthesis as a building block for complex molecules. Its reactivity can lead to the formation of compounds with potential applications in various industries, including pharmaceuticals and agrochemicals .
Chromatography
4,7-Dimethyl-1H-indene: may be used in chromatography as a standard or reference compound due to its distinct chemical structure. It helps in the identification and quantification of similar compounds in mixtures .
Analytical Chemistry
In analytical chemistry, 4,7-Dimethyl-1H-indene can be employed in the development of analytical methods for detecting and measuring other related compounds, enhancing the accuracy of chemical analyses .
Pharmaceutical Research
Pharmaceutical research leverages 4,7-Dimethyl-1H-indene for drug design and discovery. Its structure can mimic certain biological molecules, making it useful in the synthesis of therapeutic agents .
Green Chemistry
4,7-Dimethyl-1H-indene: is involved in green chemistry applications where it’s used to develop environmentally friendly synthetic pathways. This aligns with the principles of green chemistry, aiming to reduce hazardous substances in chemical processes .
Optical Properties Exploration
Due to its structure, 4,7-Dimethyl-1H-indene is studied for its optical properties, which could lead to applications in the field of optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) .
Safety and Hazards
Eigenschaften
IUPAC Name |
4,7-dimethyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-8-6-7-9(2)11-5-3-4-10(8)11/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQZDIAQKGVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC=CC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220039 | |
| Record name | 4,7-Dimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-1H-indene | |
CAS RN |
6974-97-6 | |
| Record name | 4,7-Dimethyl-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethyl-1H-indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6974-97-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dimethyl-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-DIMETHYL-1H-INDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM99RV5YLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,7-Dimethyl-1H-indene in the synthesis of Ellipticine?
A: 4,7-Dimethyl-1H-indene serves as the crucial starting point in the reported eight-step synthesis of Ellipticine []. This synthetic route leverages the readily available dimethylindene structure and modifies it through a series of reactions, including iodination, Suzuki coupling, and cyclization steps, ultimately constructing the tetracyclic pyridocarbazole framework of Ellipticine.
Q2: Could you elaborate on the structural characteristics of 4,7-Dimethyl-1H-indene?
A2: 4,7-Dimethyl-1H-indene is an organic compound with the molecular formula C11H12. It has a molecular weight of 144.21 g/mol. The structure consists of an indene core, which features a benzene ring fused to a cyclopentadiene ring, with methyl substituents at the 4 and 7 positions. While the research paper doesn't delve into specific spectroscopic data, one can anticipate characteristic signals in NMR and IR spectra corresponding to the aromatic and aliphatic protons, as well as the C=C bonds present in the molecule.
Q3: Are there any environmental concerns regarding 4,7-Dimethyl-1H-indene?
A: The research paper "Regioselective Synthesis of Ellipticine" [] focuses primarily on the synthetic route and does not provide specific data regarding the environmental impact or degradation of 4,7-Dimethyl-1H-indene. Further research would be necessary to assess its ecotoxicological effects and explore strategies to mitigate any potential negative impacts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


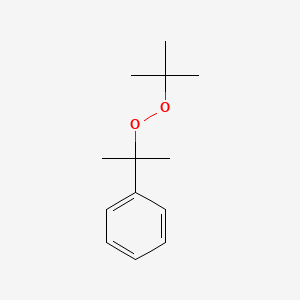

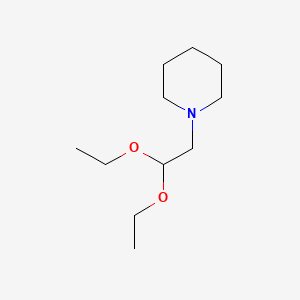
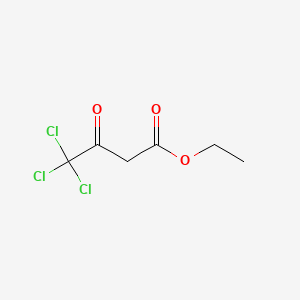
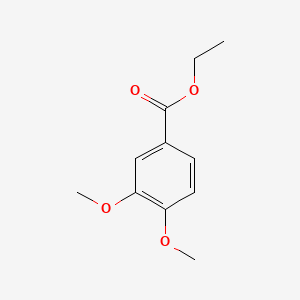

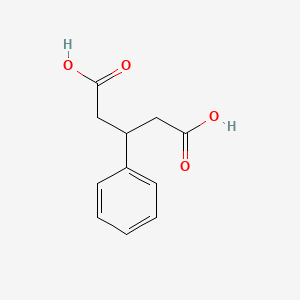
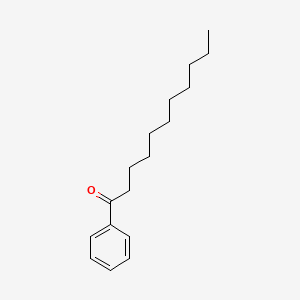
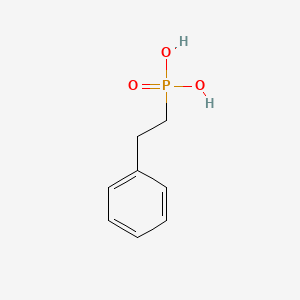
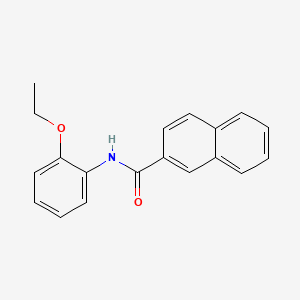
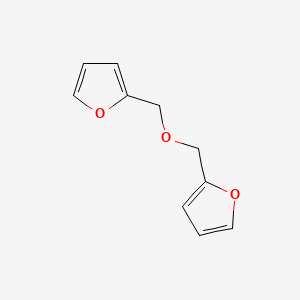
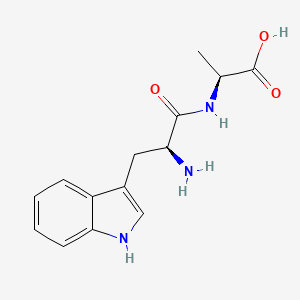
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)